![molecular formula C7H13N B2515060 2-Bicyclo[2.1.1]hexanylmethanamine CAS No. 1784278-06-3](/img/structure/B2515060.png)

2-Bicyclo[2.1.1]hexanylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Bicyclo[2.1.1]hexanylmethanamine involves a photocatalytic cycloaddition reaction . This efficient and modular approach provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

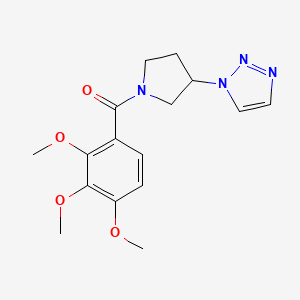

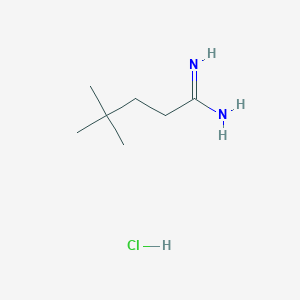

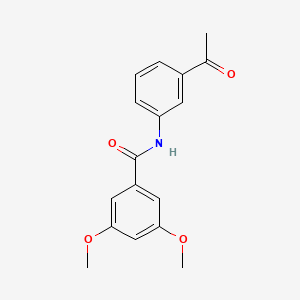

The molecular structure of 2-Bicyclo[2.1.1]hexanylmethanamine is characterized by a total of 19 bonds, including 9 non-H bonds, 1 four-membered ring, 2 five-membered rings, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving 2-Bicyclo[2.1.1]hexanylmethanamine are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This allows for the creation of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Applications De Recherche Scientifique

Building Blocks for Pharmaceutical Drug Design

Saturated bridged-bicyclic compounds, including 2-Bicyclo[2.1.1]hexanylmethanamine, are under intense investigation as building blocks for pharmaceutical drug design . They provide a unique chemical structure that can be utilized in the creation of new drugs.

Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes

2-Bicyclo[2.1.1]hexanylmethanamine can be used in the synthesis of polysubstituted bicyclo[2.1.1]hexanes . This opens up new opportunities for molecular design and access to new chemical spaces.

Bioisosteres of Substituted Benzenes

Bridge-substituted structures of 2-Bicyclo[2.1.1]hexanylmethanamine represent ortho-, meta-, and polysubstituted benzene bioisosteres . This makes them valuable in the exploration of chemical space inaccessible to aromatic motifs.

Photocatalytic Cycloaddition Reactions

2-Bicyclo[2.1.1]hexanylmethanamine can be used in photocatalytic cycloaddition reactions . This provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns.

Synthesis of Saturated Analogues of Biorelevant Trisubstituted Benzenes

2-Bicyclo[2.1.1]hexanylmethanamine can be used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes . This is a proof-of-concept example of the application of the method.

Exploration of New Chemical Space

The additional exit vectors from the bridge positions of 2-Bicyclo[2.1.1]hexanylmethanamine provide opportunities to explore chemical space that is inaccessible to aromatic motifs . This could lead to the discovery of new compounds with potential applications in various fields.

Orientations Futures

The future directions for the research and development of 2-Bicyclo[2.1.1]hexanylmethanamine involve the exploration of opportunities currently hampered by the scarcity of methods that enable the preparation of the required compounds . For example, the substitution of the bridge positions of bicyclo[2.1.1]hexanes could be used to extend the bioisostere concept to benzenes containing three or more substituents .

Mécanisme D'action

Mode of Action

The mode of action of 2-Bicyclo[21It is known that the compound interacts with its targets via a photocatalytic cycloaddition reaction . This interaction results in the formation of new building blocks, expanding the chemical space accessible to the compound .

Biochemical Pathways

The biochemical pathways affected by 2-Bicyclo[21The compound is known to participate in [2 + 2] cycloaddition reactions, which could potentially affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[2.1.1]hexanylmethanamine are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 2-Bicyclo[21It is known that the compound can facilitate the construction of a variety of functionalized spiro-bicyclo[211]hexanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bicyclo[2.1.1]hexanylmethanamine. Factors such as light exposure and temperature can affect the photocatalytic cycloaddition reactions that the compound participates in .

Propriétés

IUPAC Name |

2-bicyclo[2.1.1]hexanylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZRMPNXGRZEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bicyclo[2.1.1]hexanylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2514980.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514998.png)